methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
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Overview
Description
Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is an organic compound that features a benzoate ester linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-1,2,3,4-tetrazole-5-methanol under esterification conditions. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed in an appropriate solvent like methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-carboxybenzoic acid derivatives.
Reduction: 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzyl alcohol.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1-methyl-1H-1,2,4-triazol-3-yl)methoxy]benzoate
- Methyl 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzoate
- Methyl 3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]benzoate
Uniqueness
Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it a valuable scaffold in drug design, offering advantages in terms of binding affinity and specificity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-[(1-methyltetrazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMNUDPVKJUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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